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molecular formula C16H16O2 B074532 4,4'-Dimethylbenzoin CAS No. 1218-89-9

4,4'-Dimethylbenzoin

Cat. No. B074532
M. Wt: 240.3 g/mol
InChI Key: NBYSFWKNMLCZLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07417247B2

Procedure details

4,4′-Dimethylbenzil was prepared on the basis of a known method for benzil (L. F. Tietze, Th. Eicher, Reaktionen und Synthesen[Reactions and Syntheses], R. Stierlein, Chem. Ber. 22/1 (1889) 37). 420 g of CuSO4·5H2O (1.68 mol) were dissolved in a mixture of 350 ml of water and 400 ml of pyridine bases while heating. 190 g (0.79 mol) of crude 4,4′-dimethylbenzoin were added to the still warm solution, and refluxing was effected for 4 hours. After cooling to room temperature, the crude product was filtered off and washed with water. The filter residue was taken up in ether, filtered and dried with Na2SO4. After the solution had been evaporated down to about 500 ml, 4,4′-dimethylbenzil crystallized out in the form of pale yellow crystals. Depending on their use, they were recrystallized from ethanol (yield 119.9 g (64%, based on crude 4,4′-dimethylbenzoin used); m.p.: 104° C., literature: 104-105° C. The IR spectrum of 4,4′-dimethylbenzil is shown in FIG. 9.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
CuSO4·5H2O
Quantity
420 g
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
190 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C(C(C2C=CC=CC=2)=O)=O)C=CC=CC=1.[CH3:17][C:18]1[CH:23]=[CH:22][C:21]([C:24]([CH:26]([C:28]2[CH:33]=[CH:32][C:31]([CH3:34])=[CH:30][CH:29]=2)[OH:27])=[O:25])=[CH:20][CH:19]=1>O.N1C=CC=CC=1>[CH3:17][C:18]1[CH:19]=[CH:20][C:21]([C:24]([C:26]([C:28]2[CH:29]=[CH:30][C:31]([CH3:34])=[CH:32][CH:33]=2)=[O:27])=[O:25])=[CH:22][CH:23]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)C(=O)C1=CC=CC=C1
Step Two
Name
CuSO4·5H2O
Quantity
420 g
Type
reactant
Smiles
Name
Quantity
350 mL
Type
solvent
Smiles
O
Name
Quantity
400 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
190 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C(=O)C(O)C1=CC=C(C=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while heating
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
FILTRATION
Type
FILTRATION
Details
the crude product was filtered off
WASH
Type
WASH
Details
washed with water
FILTRATION
Type
FILTRATION
Details
filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
After the solution had been evaporated down to about 500 ml, 4,4′-dimethylbenzil
CUSTOM
Type
CUSTOM
Details
crystallized out in the form of pale yellow crystals
CUSTOM
Type
CUSTOM
Details
were recrystallized from ethanol (yield 119.9 g (64%, based on crude 4,4′-dimethylbenzoin used)
CUSTOM
Type
CUSTOM
Details
104-105° C

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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